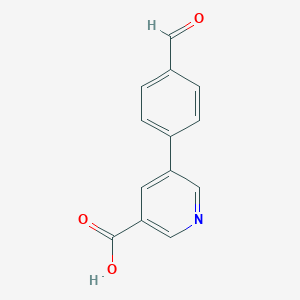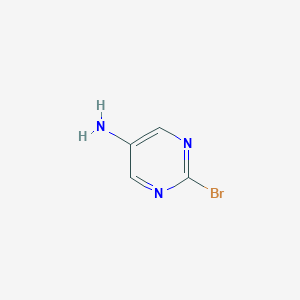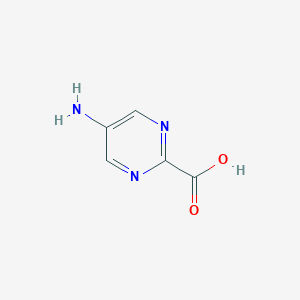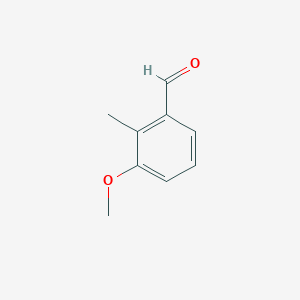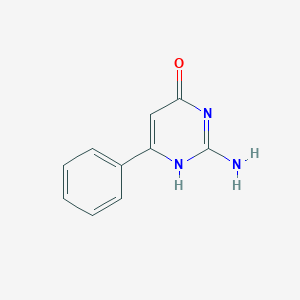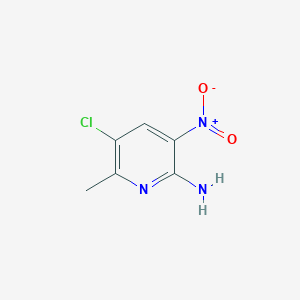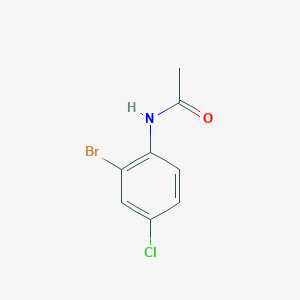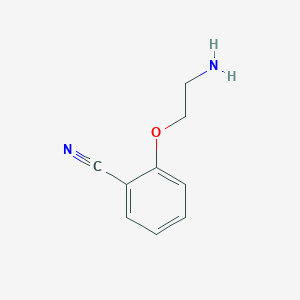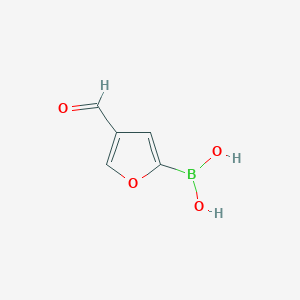
4-Formylfuran-2-boronic acid
説明
4-Formylfuran-2-boronic acid is a chemical compound with the CAS Number: 62306-78-9 . It has a molecular weight of 139.9 and its IUPAC name is 4-formyl-2-furylboronic acid . It is a solid substance and is typically stored at -20°C .
Synthesis Analysis
While specific synthesis methods for 4-Formylfuran-2-boronic acid were not found, boronic acids are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Molecular Structure Analysis
The InChI code for 4-Formylfuran-2-boronic acid is 1S/C5H5BO4/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This indicates the presence of a furan ring with a formyl group at the 4th position and a boronic acid group at the 2nd position .Chemical Reactions Analysis
4-Formylfuran-2-boronic acid is often used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
4-Formylfuran-2-boronic acid is a solid substance . It is typically stored at -20°C .科学的研究の応用
Suzuki–Miyaura Coupling
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that uses organoboron reagents, such as (4-formylfuran-2-yl)boronic acid, to form carbon-carbon bonds. This reaction is widely used due to its mild and functional group tolerant reaction conditions, and the stability and environmental benignity of the organoboron reagents .
Detailed Description of the Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling involves two main steps: oxidative addition and transmetalation. In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Thorough Summary of the Results or Outcomes Obtained
The Suzuki–Miyaura coupling has been successfully applied in various fields of chemistry, including the synthesis of complex organic molecules and pharmaceuticals .
Synthesis of Stable Dye-Sensitized Solar Cells
Specific Scientific Field
Material Science
Comprehensive and Detailed Summary of the Application
(4-formylfuran-2-yl)boronic acid is used as a reactant in the Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves the use of (4-formylfuran-2-yl)boronic acid as a bifunctional reagent in the creation of π-extended heteroarylfuran systems .
Thorough Summary of the Results or Outcomes Obtained
The use of (4-formylfuran-2-yl)boronic acid in the synthesis of stable dye-sensitized solar cells has been shown to improve the stability and efficiency of these solar cells .
Synthesis of HIF-1 Inhibitors
Specific Scientific Field
Medicinal Chemistry
Comprehensive and Detailed Summary of the Application
(4-formylfuran-2-yl)boronic acid is used in the synthesis of biologically active molecules, including HIF-1 inhibitors . HIF-1 (Hypoxia-inducible factor 1) is a transcription factor that plays a crucial role in cellular response to hypoxia. Inhibitors of HIF-1 can be used in the treatment of cancer .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves heteroarylation for the creation of HIF-1 inhibitors .
Thorough Summary of the Results or Outcomes Obtained
The use of (4-formylfuran-2-yl)boronic acid in the synthesis of HIF-1 inhibitors has been shown to be effective .
Synthesis of HIV-1 Integrase Inhibitors
Specific Scientific Field
Antiviral Research
Comprehensive and Detailed Summary of the Application
(4-formylfuran-2-yl)boronic acid is used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host genome, a critical step in the lifecycle of HIV. Inhibitors of this enzyme can be used in the treatment of HIV/AIDS .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves the use of (4-formylfuran-2-yl)boronic acid as a reactant .
Thorough Summary of the Results or Outcomes Obtained
The use of (4-formylfuran-2-yl)boronic acid in the synthesis of HIV-1 integrase inhibitors has been shown to be effective .
Synthesis of Disalicylic Acid-Furanyl Derivatives
Comprehensive and Detailed Summary of the Application
(4-formylfuran-2-yl)boronic acid is used in the synthesis of disalicylic acid-furanyl derivatives . These derivatives have been found to inhibit ephrin binding , which plays a crucial role in various biological processes including tissue repair, immune response, and angiogenesis .
Thorough Summary of the Results or Outcomes Obtained
The use of (4-formylfuran-2-yl)boronic acid in the synthesis of disalicylic acid-furanyl derivatives has been shown to be effective .
Sensing Applications
Specific Scientific Field
Analytical Chemistry
Comprehensive and Detailed Summary of the Application
Boronic acids, including (4-formylfuran-2-yl)boronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Detailed Description of the Methods of Application or Experimental Procedures
The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Thorough Summary of the Results or Outcomes Obtained
The use of (4-formylfuran-2-yl)boronic acid in sensing applications has been shown to be effective .
将来の方向性
Boronic acids, including 4-Formylfuran-2-boronic acid, are increasingly utilized in diverse areas of research . Their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Future research may focus on developing new boronic acid reagents and exploring their applications in various fields .
特性
IUPAC Name |
(4-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDYDVWDKATTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371403 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylfuran-2-boronic acid | |
CAS RN |
62306-78-9 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



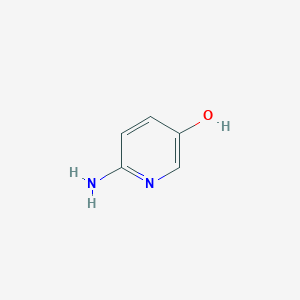
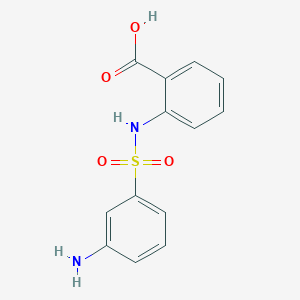
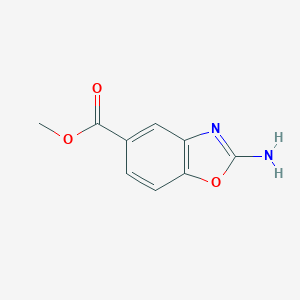
![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
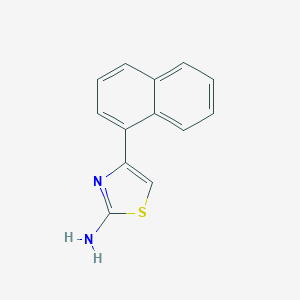
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
